molecular formula C2H3ClF2O3S B2860428 2,2-Difluoroethyl chloranesulfonate CAS No. 76711-66-5

2,2-Difluoroethyl chloranesulfonate

Cat. No.: B2860428
CAS No.: 76711-66-5
M. Wt: 180.55
InChI Key: NONAHOGDIIMTIV-UHFFFAOYSA-N
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Description

2,2-Difluoroethyl chloranesulfonate is a chemical compound with the molecular formula C2H3ClF2O3S and a molecular weight of 180.56 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoroethyl chloranesulfonate typically involves the reaction of 2,2-difluoroethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

2,2-Difluoroethanol+Chlorosulfonic acid2,2-Difluoroethyl chloranesulfonate+HCl\text{2,2-Difluoroethanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 2,2-Difluoroethanol+Chlorosulfonic acid→2,2-Difluoroethyl chloranesulfonate+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoroethyl chloranesulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloranesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: It can also undergo addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, acids, and nucleophiles. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted products, while oxidation reactions can produce different oxidized derivatives .

Scientific Research Applications

2,2-Difluoroethyl chloranesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoroethyl chloranesulfonate involves its interaction with molecular targets through various pathways. The compound can act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity and the presence of both fluorine and chloranesulfonate groups. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-chlorosulfonyloxy-1,1-difluoroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClF2O3S/c3-9(6,7)8-1-2(4)5/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONAHOGDIIMTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)OS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClF2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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